![molecular formula C16H17N3O2 B11111914 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methoxyphenyl)urea](/img/structure/B11111914.png)
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methoxyphenyl)urea
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Overview
Description
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methoxyphenyl)urea is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopenta[b]pyridine ring and a methoxyphenyl group. It is used as an intermediate in the synthesis of pharmaceutical and biological compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methoxyphenyl)urea typically involves the reaction of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in halogenated or alkylated products.
Scientific Research Applications
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methoxyphenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methoxyphenyl)urea can be compared with other similar compounds, such as:
1,5,6,7-Tetrahydro-2H-cyclopenta[b]pyridin-2-one: This compound shares a similar cyclopenta[b]pyridine ring structure but differs in its functional groups and overall reactivity.
3,5,6,7-Tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: Another compound with a related ring system, used in different chemical and biological contexts.
Biological Activity
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methoxyphenyl)urea is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including the cyclopenta[b]pyridine moiety and the urea functional group, suggest a range of possible interactions with biological targets. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a cyclopenta[b]pyridine ring system and a methoxy-substituted phenyl group linked through a urea bond.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and inflammation pathways. The urea moiety is known to enhance binding affinity to target proteins through hydrogen bonding and hydrophobic interactions.
Anticancer Properties
Recent research has indicated that derivatives of cyclopenta[b]pyridine compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HepG2 (liver cancer) cells. The IC50 values for these compounds often fall within the range of 0.5 to 1.0 µg/mL, indicating potent activity compared to standard chemotherapeutics like 5-FU .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | A549 | 0.61 ± 0.19 |
This compound | SGC-7901 | 0.51 ± 0.13 |
This compound | HepG2 | 1.07 ± 0.22 |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the synthesis of pro-inflammatory mediators.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of similar compounds derived from the cyclopenta[b]pyridine scaffold:
- Study on Inhibition of Cancer Cell Proliferation : A series of derivatives were synthesized and tested against various cancer cell lines. The results demonstrated that modifications in the phenyl substituent significantly influenced the anticancer activity, with certain derivatives showing enhanced potency due to increased lipophilicity and improved receptor binding .
- Evaluation of Anti-inflammatory Effects : In vivo studies using animal models demonstrated that compounds similar to this compound effectively reduced inflammation markers and improved clinical symptoms in models of rheumatoid arthritis .
Properties
Molecular Formula |
C16H17N3O2 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C16H17N3O2/c1-21-14-7-5-12(6-8-14)18-16(20)19-13-9-11-3-2-4-15(11)17-10-13/h5-10H,2-4H2,1H3,(H2,18,19,20) |
InChI Key |
HNEZAARPQRQMCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCC3)N=C2 |
Origin of Product |
United States |
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